1-(Chloromethoxy)-4-(trifluoromethoxy)benzene

Medicinal Chemistry Pharmacokinetics Drug Design

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene (CAS: 1598645-37-4; C8H6ClF3O2; MW: 226.58 g/mol) is a specialized aromatic chloromethyl ether featuring both a reactive chloromethoxy (-OCH2Cl) handle and a metabolically robust trifluoromethoxy (-OCF3) substituent. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry and agrochemical research, where the -OCF3 group enhances lipophilicity (increasing LogD by 0.7–1.4 units compared to -OCH3) and modulates metabolic stability.

Molecular Formula C8H6ClF3O2
Molecular Weight 226.58 g/mol
Cat. No. B13696591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethoxy)-4-(trifluoromethoxy)benzene
Molecular FormulaC8H6ClF3O2
Molecular Weight226.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCl)OC(F)(F)F
InChIInChI=1S/C8H6ClF3O2/c9-5-13-6-1-3-7(4-2-6)14-8(10,11)12/h1-4H,5H2
InChIKeyVKAKCHLREAXBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene: A Strategic Chloromethyl Ether Intermediate for Procurement Specialists and Research Chemists


1-(Chloromethoxy)-4-(trifluoromethoxy)benzene (CAS: 1598645-37-4; C8H6ClF3O2; MW: 226.58 g/mol) is a specialized aromatic chloromethyl ether featuring both a reactive chloromethoxy (-OCH2Cl) handle and a metabolically robust trifluoromethoxy (-OCF3) substituent . This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry and agrochemical research, where the -OCF3 group enhances lipophilicity (increasing LogD by 0.7–1.4 units compared to -OCH3) and modulates metabolic stability [1]. Its unique reactivity profile, conferred by the chloromethoxy group, enables selective nucleophilic substitution and further functionalization for constructing complex molecular architectures .

Why 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene Cannot Be Replaced by Common Trifluoromethoxybenzene Analogs in Specialized Syntheses


The -OCH2Cl functional group in 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene offers a distinct, tunable reactivity not found in structurally similar 4-substituted trifluoromethoxybenzene derivatives like 4-(trifluoromethoxy)benzyl chloride (CAS: 65796-00-1) or 1-chloro-4-(trifluoromethoxy)benzene (CAS: 461-81-4). While the latter compounds are valuable intermediates, their substitution is generally limited to direct nucleophilic attack at the benzyl or aryl chloride. In contrast, the chloromethoxy group provides an additional oxygen atom within the linker, enabling subsequent ether cleavage or participation in more complex reaction sequences, thereby offering greater synthetic versatility for constructing target molecules [1]. This nuanced difference in the reactive handle can critically impact reaction yields, selectivity, and the overall feasibility of a synthetic route, especially when a specific oxygen-containing linker is required [2].

Quantitative Differentiation of 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene Against Key Analogs for Informed Procurement


Enhanced Lipophilicity for Improved Membrane Permeability vs. Methoxy Analog

The trifluoromethoxy (-OCF3) group in 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene confers significantly higher lipophilicity compared to its methoxy (-OCH3) counterpart. While direct LogP data for the target compound is not publicly available, the -OCF3 group is consistently shown to increase lipophilicity by 0.7 to 1.4 LogD units over -OCH3 in a series of aliphatic derivatives [1]. This increase is comparable to that provided by a -CF3 group, making it a valuable tool for modulating the physicochemical properties of drug candidates without significantly altering molecular volume [2].

Medicinal Chemistry Pharmacokinetics Drug Design

Distinct Reactivity Profile for Controlled Functionalization vs. Benzyl Chloride Analogs

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene, also referred to as a MOM-protected phenol, offers a unique reactivity pattern compared to its close structural analog, 4-(trifluoromethoxy)benzyl chloride (CAS: 65796-00-1). The presence of the ether oxygen in the chloromethoxy group (-OCH2Cl) allows for site-selective deprotonation and subsequent functionalization under strongly basic conditions (e.g., with BuLi), a reactivity not possible with the benzyl chloride analog [1]. For instance, in O-MOM-protected fluorophenols, deprotonation occurs adjacent to the oxygen atom, enabling directed ortho-metalation for electrophilic substitution, while the benzyl chloride is primarily limited to nucleophilic substitution at the carbon adjacent to the chlorine [2]. This difference expands the synthetic utility of the chloromethoxy derivative in constructing complex molecules.

Synthetic Methodology Protecting Groups Organic Synthesis

Improved Metabolic Stability Profile of the Trifluoromethoxy Moiety vs. Methoxy in Drug Candidates

While the chloromethoxy group serves as a reactive handle, the trifluoromethoxy (-OCF3) moiety is a recognized metabolic blocker that enhances the stability of drug candidates. In microsomal stability assays, compounds containing an aromatic -OCF3 group demonstrate significantly increased metabolic stability compared to their methoxy (-OCH3) analogs [1]. For example, the half-life (t1/2) of -OCF3-containing drugs like Delamanid is substantially longer than that of their methoxy counterparts, reducing first-pass metabolism and improving oral bioavailability [2]. This property is critical for the development of pharmaceutical compounds with longer duration of action and lower clearance rates.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Versatility for Late-Stage Functionalization via Ether Cleavage

Unlike 4-(trifluoromethoxy)benzyl chloride, which provides a direct benzylic carbon for nucleophilic attack, 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene incorporates an additional ether linkage. This feature allows for the selective cleavage of the MOM ether under mild acidic conditions (e.g., HCl in MeOH) after further synthetic steps have been performed, liberating a phenolic hydroxyl group [1]. This is a standard and robust strategy in complex molecule synthesis, as demonstrated by the use of MOM-protected 4-(trifluoromethoxy)phenol in the construction of advanced intermediates [2]. This orthogonal reactivity enables a broader range of synthetic transformations, including those incompatible with free phenols or benzylic chlorides.

Total Synthesis Protecting Group Strategy Synthetic Methodology

Optimal Procurement and Application Scenarios for 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene in Advanced Research


Synthesis of Complex Drug Candidates Requiring Fine-Tuned Lipophilicity and Metabolic Stability

When designing a new pharmaceutical agent, optimizing its lipophilicity (LogP/LogD) is crucial for achieving desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Procuring 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene provides a building block with an inherent -OCF3 group known to increase lipophilicity by 0.7-1.4 LogD units over methoxy analogs, as demonstrated by comparative studies [1]. This allows medicinal chemists to incorporate a metabolically stable, lipophilic motif early in the synthesis, potentially improving oral bioavailability and reducing clearance. The chloromethoxy group also serves as a protected phenol, enabling later-stage deprotection to a free hydroxyl for further diversification or to improve aqueous solubility [2].

Advanced Synthetic Sequences Demanding Orthogonal Protecting Group Strategies

In multi-step organic syntheses, the use of orthogonal protecting groups is essential for achieving chemoselectivity. 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene is particularly valuable as it provides a base-stable, acid-labile protecting group for 4-(trifluoromethoxy)phenol [1]. This orthogonality allows for a wide range of transformations on other parts of the molecule under basic or reductive conditions where the chloromethoxy group remains intact. It can then be selectively cleaved under mild acidic conditions to reveal a free phenol, which can be further functionalized [2]. This scenario is ideal for researchers constructing complex natural product analogs or exploring structure-activity relationships (SAR) around a phenolic core.

Development of Fluorinated Agrochemicals with Enhanced Environmental Persistence and Bioactivity

The agrochemical industry frequently leverages the trifluoromethoxy group for its beneficial effects on the physicochemical and biological properties of active ingredients [1]. 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene serves as a key intermediate for introducing this group into new fungicides, herbicides, or insecticides. The -OCF3 group not only improves lipophilicity for better cuticle penetration but also enhances metabolic stability against environmental degradation and detoxification by target pests [2]. The chloromethoxy handle allows for versatile coupling with various heterocyclic or aliphatic scaffolds to generate novel agrochemical leads with improved potency and field performance.

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